Cas no 2680878-39-9 (4-{(tert-butoxy)carbonyl(4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid)

4-{(tert-Butoxy)carbonyl(4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a 4-phenyl-1,3-thiazol-2-yl moiety. This compound is particularly useful in peptide synthesis and medicinal chemistry due to its Boc-protected amine, which enhances stability during reactions while allowing selective deprotection under mild acidic conditions. The thiazole ring contributes to its potential as a pharmacophore, often employed in the development of bioactive molecules. The butanoic acid terminus provides a functional handle for further conjugation or derivatization. Its well-defined structure and synthetic versatility make it a valuable intermediate for research in drug discovery and organic synthesis.
4-{(tert-butoxy)carbonyl(4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid structure
2680878-39-9 structure
商品名:4-{(tert-butoxy)carbonyl(4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid
CAS番号:2680878-39-9
MF:C18H22N2O4S
メガワット:362.443283557892
CID:5626801
PubChem ID:165939767

4-{(tert-butoxy)carbonyl(4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid 化学的及び物理的性質

名前と識別子

    • 2680878-39-9
    • EN300-28300069
    • 4-{[(tert-butoxy)carbonyl](4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid
    • 4-{(tert-butoxy)carbonyl(4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid
    • インチ: 1S/C18H22N2O4S/c1-18(2,3)24-17(23)20(11-7-10-15(21)22)16-19-14(12-25-16)13-8-5-4-6-9-13/h4-6,8-9,12H,7,10-11H2,1-3H3,(H,21,22)
    • InChIKey: GDEMOGCIJDNKEP-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C2C=CC=CC=2)N=C1N(C(=O)OC(C)(C)C)CCCC(=O)O

計算された属性

  • せいみつぶんしりょう: 362.13002836g/mol
  • どういたいしつりょう: 362.13002836g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 8
  • 複雑さ: 461
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 108Ų

4-{(tert-butoxy)carbonyl(4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28300069-0.05g
4-{[(tert-butoxy)carbonyl](4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid
2680878-39-9
0.05g
$563.0 2023-09-07
Enamine
EN300-28300069-1.0g
4-{[(tert-butoxy)carbonyl](4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid
2680878-39-9
1g
$671.0 2023-05-24
Enamine
EN300-28300069-0.25g
4-{[(tert-butoxy)carbonyl](4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid
2680878-39-9
0.25g
$617.0 2023-09-07
Enamine
EN300-28300069-5.0g
4-{[(tert-butoxy)carbonyl](4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid
2680878-39-9
5g
$1945.0 2023-05-24
Enamine
EN300-28300069-1g
4-{[(tert-butoxy)carbonyl](4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid
2680878-39-9
1g
$671.0 2023-09-07
Enamine
EN300-28300069-2.5g
4-{[(tert-butoxy)carbonyl](4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid
2680878-39-9
2.5g
$1315.0 2023-09-07
Enamine
EN300-28300069-0.1g
4-{[(tert-butoxy)carbonyl](4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid
2680878-39-9
0.1g
$591.0 2023-09-07
Enamine
EN300-28300069-10.0g
4-{[(tert-butoxy)carbonyl](4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid
2680878-39-9
10g
$2884.0 2023-05-24
Enamine
EN300-28300069-0.5g
4-{[(tert-butoxy)carbonyl](4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid
2680878-39-9
0.5g
$645.0 2023-09-07
Enamine
EN300-28300069-5g
4-{[(tert-butoxy)carbonyl](4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid
2680878-39-9
5g
$1945.0 2023-09-07

4-{(tert-butoxy)carbonyl(4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid 関連文献

4-{(tert-butoxy)carbonyl(4-phenyl-1,3-thiazol-2-yl)amino}butanoic acidに関する追加情報

Introduction to 4-{(tert-butoxy)carbonyl(4-phenyl-1,3-thiazol-2-yl)amino}butanoic Acid (CAS No. 2680878-39-9)

4-{(tert-butoxy)carbonyl(4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid, identified by its CAS number 2680878-39-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further exploration in drug discovery and therapeutic applications.

The molecular structure of 4-{(tert-butoxy)carbonyl(4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid incorporates several key functional groups that contribute to its unique chemical properties. The presence of a tert-butoxy carbonyl group enhances the stability of the molecule, while the amino group attached to a 4-phenyl-1,3-thiazole moiety introduces potential binding sites for biological targets. This combination of structural features makes the compound an intriguing subject for medicinal chemistry studies.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. The thiazole ring, a prominent feature in 4-{(tert-butoxy)carbonyl(4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid, is well-documented for its role in various pharmacological activities. Thiazole derivatives have shown efficacy in treating a range of conditions, including infectious diseases, inflammatory disorders, and cancer. The incorporation of a phenyl group into the thiazole scaffold further modulates the electronic properties of the molecule, potentially enhancing its interaction with biological receptors.

One of the most compelling aspects of 4-{(tert-butoxy)carbonyl(4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid is its potential as a precursor for more complex drug candidates. The tert-butoxy carbonyl group serves as an excellent protecting group for amine functionalities, allowing for selective modifications during synthetic processes. This characteristic is particularly useful in multi-step organic synthesis, where precise control over reaction outcomes is essential. The ability to functionalize this compound at multiple sites provides chemists with considerable flexibility in designing novel molecules with tailored biological activities.

The pharmaceutical industry has increasingly recognized the importance of structurally diverse compounds in drug discovery. By exploring molecules like 4-{(tert-butoxy)carbonyl(4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid, researchers can uncover new mechanisms of action and identify potential therapeutic targets that may have been overlooked by traditional drug development approaches. The integration of computational methods and high-throughput screening technologies has further accelerated the process of identifying promising candidates for further investigation.

Recent studies have highlighted the role of amino acid derivatives in modulating biological pathways associated with disease progression. The structural motif present in 4-{(tert-butoxy)carbonyl(4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid shares similarities with known bioactive peptides and small molecules that interact with protein targets. This similarity suggests that the compound may exhibit inhibitory or activating effects on specific enzymes or receptors, making it a potential lead compound for developing targeted therapies.

The synthesis and characterization of 4-{(tert-butoxy)carbonyl(4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid have been optimized to ensure high yield and purity. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have been employed to confirm the structural integrity of the compound. These analytical methods provide critical insights into the molecular conformation and interactions, which are essential for understanding its biological behavior.

In conclusion, 4-{(tert-butoxy)carbonyl(4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid (CAS No. 2680878-39-9) represents a significant advancement in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs and improving patient outcomes.

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